molecular formula C8H8O3 B1294547 p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- CAS No. 40870-52-8

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-

Cat. No.: B1294547
CAS No.: 40870-52-8
M. Wt: 152.15 g/mol
InChI Key: GMMPZMNGFXUDAE-UHFFFAOYSA-N
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Description

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-: is a derivative of benzoquinone, a class of organic compounds characterized by a six-membered ring with two ketone substitutions. This compound is particularly interesting due to its unique structural features, which include a hydroxymethyl group and a methyl group attached to the quinone ring. These modifications impart distinct chemical and physical properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- typically involves the oxidation of corresponding hydroquinone derivatives. One common method is the Thiele-Winter acetoxylation, which involves reacting 1,4-quinone derivatives with acetic anhydride in the presence of an acidic catalyst. The resulting triacetoxy derivatives are hydrolyzed to hydroxyhydroquinone derivatives, which are then oxidized to the desired hydroxyquinone compounds .

Industrial Production Methods: Industrial production of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- often employs catalytic oxidation processes. For instance, the oxidation of benzene with hydrogen peroxide over copper-modified titanium silicalite-1 (Cu/TS-1) is a green synthesis method that offers mild reaction conditions and high selectivity .

Chemical Reactions Analysis

Types of Reactions: p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or chromic acid.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur under acidic or basic conditions, often involving halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions include dihydroxy derivatives, halogenated quinones, and various substituted quinones .

Scientific Research Applications

Chemistry

In organic synthesis, p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- serves as a precursor for synthesizing more complex organic molecules. Its unique reactivity allows for various transformations, making it a valuable intermediate in chemical reactions.

Biology and Medicine

The compound has garnered interest in medicinal chemistry due to its significant biological activities:

  • Anticancer Activity: Research indicates that p-Benzoquinone derivatives can inhibit cancer cell proliferation by targeting cellular mechanisms such as topoisomerase II inhibition. The cytotoxic effects are often linked to their ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
  • Antimicrobial Properties: The compound exhibits antimicrobial effects against various pathogens, suggesting potential for developing new antibacterial agents. Its electrophilic nature enables it to interact with biological nucleophiles such as thiols and amines, which can disrupt protein function and lead to cell death.

Industry

In industrial applications, p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- is utilized in:

  • Dyes Production: It acts as an intermediate in synthesizing dyes due to its reactive nature.
  • Photographic Developers: The compound is involved in the formulation of photographic chemicals.
  • Polymerization Inhibitors: It is used to prevent unwanted polymerization reactions in various chemical processes.

Antiproliferative Effects in Cancer Cells

A study investigating related compounds found that modifications at specific positions on the aromatic ring significantly influenced their activity. Compounds with hydroxymethyl groups showed marked inhibition of mammalian cell growth, suggesting similar potential for p-Benzoquinone derivatives.

Inhibition of Topoisomerase II

Research indicated that the inhibition of topoisomerase II is a crucial mechanism through which these compounds exert their anticancer effects. This suggests that p-Benzoquinone could similarly inhibit this enzyme, leading to disrupted DNA replication in cancer cells .

Mechanism of Action

The mechanism of action of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- involves its ability to undergo redox reactions. It can act as an electron acceptor in various biochemical pathways, interacting with molecular targets such as enzymes and proteins. The compound’s quinone structure allows it to participate in electron transfer processes, which are crucial in many biological systems .

Comparison with Similar Compounds

    1,4-Benzoquinone:

    2-Hydroxy-1,4-naphthoquinone:

Uniqueness: The presence of both hydroxymethyl and methyl groups in p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- imparts unique reactivity and biological activity compared to its simpler counterparts. These structural features enhance its solubility, stability, and potential for diverse chemical transformations .

Biological Activity

p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- is a derivative of benzoquinone, characterized by its unique structural features, including both hydroxymethyl and methyl groups. This compound has garnered interest in medicinal chemistry due to its significant biological activities, particularly its potential anti-cancer and anti-microbial properties. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and other fields.

Chemical Structure and Properties

The chemical structure of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- can be represented as follows:

C9H10O2\text{C}_9\text{H}_{10}\text{O}_2

This compound features a six-membered aromatic ring with two ketone groups, which contribute to its reactivity and biological activity. The presence of the hydroxymethyl group enhances its solubility and stability compared to simpler quinones.

Biological Activity Overview

Research indicates that p-Benzoquinone derivatives exhibit various biological activities, including:

  • Anticancer Activity: Studies have shown that compounds similar to p-Benzoquinone can inhibit cancer cell proliferation by targeting key cellular mechanisms such as topoisomerase II inhibition . The cytotoxic effects are often linked to their ability to form reactive oxygen species (ROS), leading to oxidative stress in cancer cells .
  • Antimicrobial Properties: The compound has been reported to possess antimicrobial effects against various pathogens, making it a candidate for developing new antibacterial agents .

The biological activity of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- is primarily attributed to its electrophilic nature, allowing it to interact with biological nucleophiles such as thiols and amines. This interaction can lead to:

  • Alkylation of Proteins: The compound can form covalent bonds with proteins, potentially disrupting their function and leading to cell death.
  • Redox Cycling: p-Benzoquinones can undergo redox reactions that produce ROS, contributing to cellular damage and apoptosis in tumor cells .

Case Studies

  • Antiproliferative Effects in Cancer Cells:
    A study investigating the antiproliferative effects of benzopsoralens (related compounds) found that modifications at specific positions on the aromatic ring significantly influenced their activity. Compounds with hydroxymethyl groups showed marked inhibition of mammalian cell growth, suggesting similar potential for p-Benzoquinone derivatives .
  • Inhibition of Topoisomerase II:
    Research on related compounds indicated that the inhibition of topoisomerase II is a crucial mechanism through which these compounds exert their anticancer effects. This suggests that p-Benzoquinone could similarly inhibit this enzyme, leading to disrupted DNA replication in cancer cells .

Comparative Analysis

The following table summarizes the biological activities of p-Benzoquinone, 2-(hydroxymethyl)-5-methyl- compared to other benzoquinones:

Compound NameAnticancer ActivityAntimicrobial ActivityMechanism of Action
p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-ModerateYesTopoisomerase inhibition, ROS
1,4-BenzoquinoneHighModerateAlkylation, redox cycling
2-Hydroxy-1,4-naphthoquinoneHighYesROS generation

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(hydroxymethyl)-5-methyl-p-benzoquinone, and how can purity be optimized?

  • Methodology : Synthesis typically involves oxidation of substituted hydroquinones or phenolic precursors. For example, potassium dichromate (K₂Cr₂O₇) in sulfuric acid (H₂SO₄) is a common oxidizing agent for generating quinones from phenolic derivatives . To introduce the hydroxymethyl group, hydroxymethylation via formaldehyde under controlled pH or enzymatic catalysis may be employed. Purification can be achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity validation requires HPLC with UV detection (λ = 254 nm) or NMR spectroscopy (¹H/¹³C) .

Q. How can spectroscopic and chromatographic techniques characterize the structure of 2-(hydroxymethyl)-5-methyl-p-benzoquinone?

  • Methodology :

  • NMR : ¹H NMR (DMSO-d₆) reveals signals for the aromatic protons (δ 6.8–7.2 ppm), hydroxymethyl (-CH₂OH, δ 4.5–5.0 ppm), and methyl (-CH₃, δ 2.2–2.5 ppm). ¹³C NMR confirms carbonyl (C=O, δ 185–190 ppm) and substituent positions .
  • Mass Spectrometry : High-resolution MS (ESI⁺) identifies the molecular ion peak [M+H]⁺ at m/z 154.1 (calculated for C₈H₈O₃). Fragmentation patterns distinguish the hydroxymethyl group .
  • FT-IR : Strong C=O stretches (~1650 cm⁻¹) and O-H bonds (~3400 cm⁻¹) .

Q. What are the basic redox properties of 2-(hydroxymethyl)-5-methyl-p-benzoquinone, and how are they experimentally determined?

  • Methodology : Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF₆) reveals redox potentials (E₁/₂) for the quinone/hydroquinone couple. The hydroxymethyl group may shift E₁/₂ compared to unsubstituted p-benzoquinone due to electron-donating effects. UV-Vis spectroscopy tracks absorbance changes during reduction (e.g., with Na₂S₂O₄) .

Advanced Research Questions

Q. How does the hydroxymethyl substituent influence the antioxidant mechanism of 2-(hydroxymethyl)-5-methyl-p-benzoquinone in biological systems?

  • Methodology : The hydroquinone form acts as a radical scavenger via electron donation, similar to idebenone . Electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., DMPO) quantifies free radical (e.g., •OH, O₂•⁻) scavenging efficiency. Comparative studies with vitamin E assess antioxidant potency. Computational modeling (DFT) evaluates substituent effects on redox potentials and radical stabilization .

Q. What experimental and computational approaches resolve discrepancies in thermodynamic data for p-benzoquinone derivatives?

  • Methodology : Conflicting ΔfH° (formation enthalpy) values (e.g., -305 kJ/mol vs. -315 kJ/mol ) are addressed by:

  • Differential Scanning Calorimetry (DSC) : Measures heat flow during controlled oxidation/reduction.
  • Computational Validation : Gaussian simulations (B3LYP/6-31G*) calculate thermodynamic parameters and compare with experimental data .

Q. How do substitution patterns (hydroxymethyl, methyl) affect regioselective reactions in 2-(hydroxymethyl)-5-methyl-p-benzoquinone?

  • Methodology : The hydroxymethyl group directs electrophilic substitution (e.g., nitration, sulfonation) to the para position relative to itself. Competitive reactions (e.g., bromination in CCl₄) monitored by LC-MS or ¹H NMR reveal regioselectivity. Kinetic studies (UV-Vis) under varying temperatures quantify activation energies .

Q. What advanced analytical techniques are used to study the stability and degradation pathways of 2-(hydroxymethyl)-5-methyl-p-benzoquinone?

  • Methodology :

  • Accelerated Stability Testing : HPLC-MS identifies degradation products (e.g., demethylated or oxidized derivatives) under stress conditions (40°C, 75% RH) .
  • EPR Spin Trapping : Detects transient radicals formed during photodegradation .
  • X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks influencing stability .

Q. How can conflicting data on the compound’s bioactivity be systematically addressed?

  • Methodology : Dose-response studies (MTT assays) in cell cultures (e.g., neuronal cells) clarify concentration-dependent effects. Meta-analysis of literature data identifies variables (e.g., solvent, pH) causing discrepancies. Redox proteomics tracks protein adducts formed during quinone-mediated oxidative stress .

Properties

IUPAC Name

2-(hydroxymethyl)-5-methylcyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-5-2-8(11)6(4-9)3-7(5)10/h2-3,9H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMMPZMNGFXUDAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C(=CC1=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193840
Record name p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40870-52-8
Record name 4-Hydroxymethyltoluquinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC186038
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186038
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Benzoquinone, 2-(hydroxymethyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYMETHYLTOLUQUINONE
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